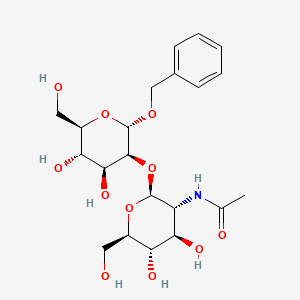

Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside is a compound with the molecular formula C21H31NO11 . It is also known by other names such as N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .

Synthesis Analysis

The synthesis of this compound involves several steps. The novel donor 3,4,6-tri-O-acetyl-2-deoxy-2-(dithiasuccinoylamino)-D-glucopyranosyl bromide was prepared from D-glucosamine in four steps and overall 58% yield . This compound served for the fast and efficient glycosylation of Nα-Fmoc-Ser-OPfp and Nα-Fmoc-Thr-OPfp .Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a mannopyranoside, which is linked to a glucopyranosyl group via a 2-O-glycosidic bond . The glucopyranosyl group is further substituted with an acetamido group at the 2-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include glycosylation, acetylation, and thiolysis . The dithiasuccinoyl (Dts) group provides bivalent protection and can be removed rapidly under mild conditions by thiolysis or other reductive procedures .Physical And Chemical Properties Analysis

The molecular weight of this compound is 473.5 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.Applications De Recherche Scientifique

Biochemical Significance and Therapeutic Potential

Anticancer and Apoptosis Inducing Agents : Research highlights the importance of complex glycosides, such as acacic acid-type saponins, which share a structural resemblance with Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside. These compounds are explored for their cytotoxic, immunomodulatory, and apoptosis-inducing properties, primarily against cancer cells. The structural configuration, including the glycosylation patterns, plays a crucial role in their biological activity, suggesting that similar compounds may offer promising therapeutic avenues in oncology (Lacaille‐Dubois et al., 2011).

Antioxidant Properties : Chromones and their derivatives, structurally related to the compound , have been identified for their significant antioxidant capabilities. These compounds, found in dietary sources, are known for their ability to neutralize reactive oxygen species, potentially delaying or inhibiting cellular damage that leads to various diseases. This insight underscores the potential of Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside and related compounds in mitigating oxidative stress-related conditions (Yadav et al., 2014).

Immunomodulatory Activities : The immunomodulating activities of glucans are well-documented, with significant clinical potential in treating infectious diseases, cancer, and in vaccine development. Given the structural complexity and biochemical roles of glucans, it is plausible that Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside may also exhibit similar immunomodulatory effects, offering a new dimension in therapeutic applications (Luzio, 2005).

Yeast Cell Wall Bioactivities : The structure and bioactivities of β-glucan and mannan from yeast cell walls, known for their antimicrobial and immune-stimulating properties, provide a basis for investigating Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside. Its potential in enhancing innate and adaptive immunity, as well as its role in adsorbing mycotoxins and improving the intestinal environment, could be significant in the context of antibiotic resistance and animal health (Liu et al., 2021).

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO11/c1-10(25)22-14-17(28)15(26)12(7-23)31-20(14)33-19-18(29)16(27)13(8-24)32-21(19)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMHDVIDPISODO-DUDXSYDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3=CC=CC=C3)CO)O)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OCC3=CC=CC=C3)CO)O)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747099 |

Source

|

| Record name | Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-mannopyranoside | |

CAS RN |

436853-00-8 |

Source

|

| Record name | Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)

![2H-[1,3]Dioxolo[4,5-e][2,1]benzoxazole](/img/structure/B586704.png)

![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)